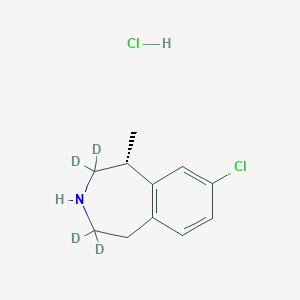
6-Hydroxy Nicorandil-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Hydroxy Nicorandil-d4 is a stable isotope-labeled compound, specifically an impurity of Nicorandil. Nicorandil is known for its dual mechanism as a potassium channel activator and nitric oxide donor, primarily used in the treatment of angina . The labeled compound, this compound, is utilized in various scientific research applications due to its unique properties.
Vorbereitungsmethoden
The preparation of 6-Hydroxy Nicorandil-d4 involves synthetic routes that typically include the incorporation of deuterium atoms into the Nicorandil structure. The synthetic process may involve multiple steps, including nitration, reduction, and hydrolysis reactions under controlled conditions. Industrial production methods often employ high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) for the isolation and purification of the compound .
Analyse Chemischer Reaktionen
6-Hydroxy Nicorandil-d4 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles under specific conditions.
The major products formed from these reactions depend on the reagents and conditions used. For instance, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
6-Hydroxy Nicorandil-d4 has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of Nicorandil impurities.
Biology: The compound is studied for its effects on potassium channels and nitric oxide pathways in cellular models.
Medicine: Research focuses on its potential therapeutic effects, particularly in cardiovascular diseases and neuroprotection.
Wirkmechanismus
The mechanism of action of 6-Hydroxy Nicorandil-d4 involves its role as a potassium channel activator and nitric oxide donor. It increases the outflow of potassium ions from cells, leading to hyperpolarization and relaxation of vascular smooth muscles. Additionally, it donates nitric oxide, which further aids in vasodilation and reduction of blood pressure. These combined effects contribute to its therapeutic potential in treating angina and other cardiovascular conditions .
Vergleich Mit ähnlichen Verbindungen
6-Hydroxy Nicorandil-d4 can be compared with other similar compounds such as:
Nicorandil: The parent compound, known for its dual mechanism of action.
6-Hydroxy Nicorandil: The non-labeled analog, used in similar research applications.
Other potassium channel activators: Compounds like Minoxidil and Diazoxide, which also activate potassium channels but differ in their additional pharmacological effects.
Eigenschaften
Molekularformel |
C8H9N3O5 |
|---|---|
Molekulargewicht |
231.20 g/mol |
IUPAC-Name |
[1,1,2,2-tetradeuterio-2-[(6-oxo-1H-pyridine-3-carbonyl)amino]ethyl] nitrate |
InChI |
InChI=1S/C8H9N3O5/c12-7-2-1-6(5-10-7)8(13)9-3-4-16-11(14)15/h1-2,5H,3-4H2,(H,9,13)(H,10,12)/i3D2,4D2 |
InChI-Schlüssel |
KPGQDUMCVZGWBO-KHORGVISSA-N |
Isomerische SMILES |
[2H]C([2H])(C([2H])([2H])O[N+](=O)[O-])NC(=O)C1=CNC(=O)C=C1 |
Kanonische SMILES |
C1=CC(=O)NC=C1C(=O)NCCO[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


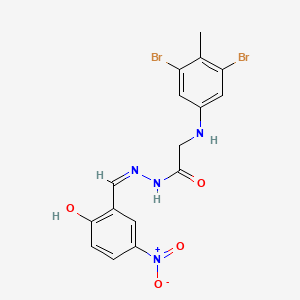
![2-(3,4-dihydroxyphenyl)-5-hydroxy-3-[(2S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one](/img/structure/B13846373.png)
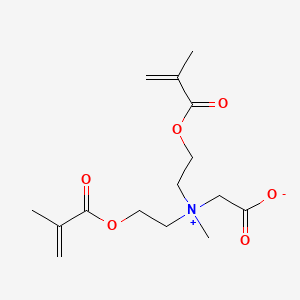
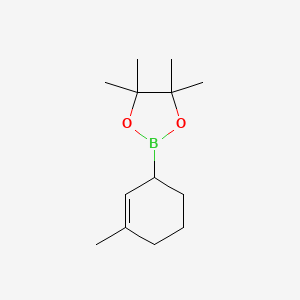
![6-(1H-pyrazolo[3,4-b]pyridin-5-yl)-4-pyridin-4-ylquinazoline](/img/structure/B13846401.png)
![(E)-but-2-enedioic acid;2-[5-(pyrrolidin-1-ylsulfonylmethyl)-1H-indol-3-yl]ethanamine](/img/structure/B13846408.png)
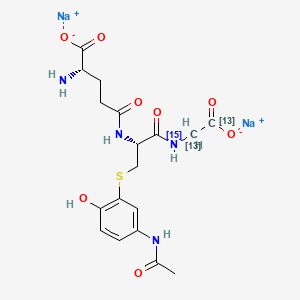
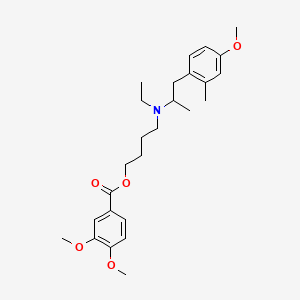
![2-[[3-Bromo-2-(methyloxy)phenyl]methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13846433.png)
![2-[(3-Aminopropylamino)methyl]phenol](/img/structure/B13846456.png)

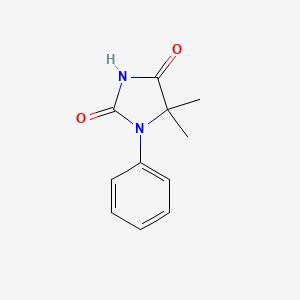
![2-[5-Methyl-4-(1-methylpiperidin-4-yl)-2-propan-2-yloxyanilino]-7-phenylthieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B13846466.png)
